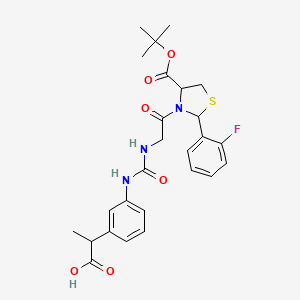
(4-Cyclopentylfuran-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopentylfuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with a cyclopentyl group and a boronic acid functional group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopentylfuran-2-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides under palladium catalysis . The reaction conditions are generally mild, and the products are stable towards air, making this method highly efficient.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Miyaura borylation reactions. These reactions are optimized for high yield and purity, using continuous flow setups and advanced catalytic systems to ensure efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyclopentylfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium acetate or potassium phenoxide are commonly used in borylation reactions.
Major Products
The major products formed from these reactions include biaryl compounds from Suzuki-Miyaura coupling and various oxygenated derivatives from oxidation reactions.
Aplicaciones Científicas De Investigación
(4-Cyclopentylfuran-2-yl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Cyclopentylfuran-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling.
Vinylboronic Acid: Another boronic acid used for coupling reactions.
Alkylboronic Acids: Similar in structure but with different alkyl groups.
Uniqueness
(4-Cyclopentylfuran-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. The presence of the cyclopentyl group and the furan ring can influence the electronic properties and steric interactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C9H13BO3 |
|---|---|
Peso molecular |
180.01 g/mol |
Nombre IUPAC |
(4-cyclopentylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H13BO3/c11-10(12)9-5-8(6-13-9)7-3-1-2-4-7/h5-7,11-12H,1-4H2 |
Clave InChI |
PUGZHQPAKVEIBW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CO1)C2CCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


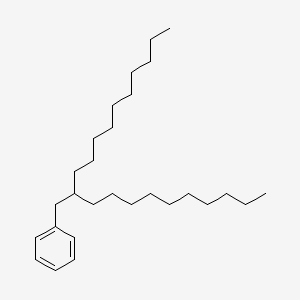
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)


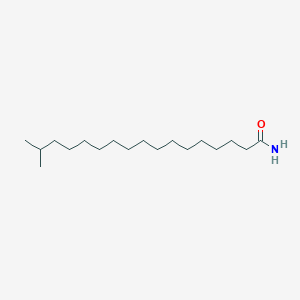
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)

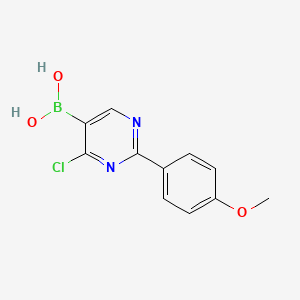
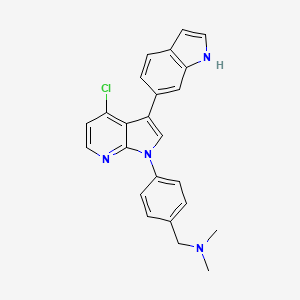
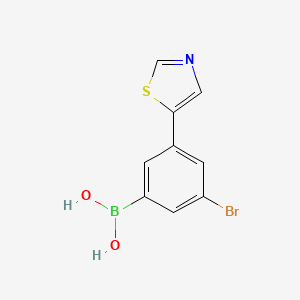
![[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid](/img/structure/B14083991.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
